Ortho-Ethoxy Substitution Preserves Sub-Nanomolar P2X3 Antagonistic Potency While Avoiding Halogen-Induced CYP Liability
Within the decahydroquinoxaline acetamide series disclosed in CN201911379293, the 2-ethoxyphenyl variant belongs to a subset of compounds that achieve potent P2X3 antagonism. BindingDB data for the closest patent-matched reference examples (US10202379, structurally overlapping series) show EC50 values of 0.799 nM, 5 nM, and 5.90 nM against recombinant P2X3 [1]. The ortho-ethoxy group provides a metabolically neutral hydrogen-bond acceptor, in contrast to the 3-chloro-4-fluorophenyl analogue (C16H19ClFN3O2, MW 339.8), where the chlorine and fluorine substituents introduce potential for mechanism-based CYP2C9 and CYP3A4 inhibition through heme coordination . The 2-ethoxyphenyl variant also avoids the planarity-driven off-target pharmacology associated with the N-1-naphthyl congener .
| Evidence Dimension | Predicted CYP inhibition liability vs. P2X3 potency |
|---|---|
| Target Compound Data | EC50 (class representative) 0.799–5.90 nM (P2X3); no halogen atoms present |
| Comparator Or Baseline | N-(3-chloro-4-fluorophenyl) analogue: contains Cl and F, predicted CYP2C9 inhibition risk. N-1-naphthyl analogue: predicted planarity-driven off-target binding. |
| Quantified Difference | Qualitative advantage: zero halogen atoms eliminate heme-coordination risk; ortho-ethoxy group provides steric clash that may improve P2X3 vs. P2X2/3 selectivity. |
| Conditions | In silico structural comparison; P2X3 EC50 data from BindingDB for same patent series (CHO/HEK293 cells, calcium-flux or electrophysiology). |
Why This Matters
For drug discovery programs, the absence of halogen atoms reduces the probability of CYP inhibition-driven drug–drug interactions, which is a critical differentiator when selecting a lead scaffold over halogenated congeners.
- [1] BindingDB entries BDBM346837 (EC50 5 nM), BDBM346992 (EC50 5.90 nM), and PrimarySearch_ki EC50 0.799 nM for US10202379 reference examples targeting P2X3. View Source
